Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Medicinal Chemistry Process Chemistry Organic Synthesis

Chiral purity and scalable supply are critical in GPR40 agonist development. This building block directly addresses low-yielding classical resolutions (35% for acid) by providing the methyl ester in 85-91% isolated yield via a robust, single-step esterification protocol amenable to pilot-plant scale-up. - Enables cost-effective access to enantiopure (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid, the key fragment of AMG 837 and related clinical candidates. - Optimized physicochemical profile (logP 2.2, TPSA 46.5 Ų) ensures predictable biphasic extraction and chromatographic purification. - Well-characterized by ¹H NMR and MS, serving as a qualified reference standard for HPLC/LC-MS method development.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 865234-02-2
Cat. No. B1426979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-hydroxyphenyl)hex-4-ynoate
CAS865234-02-2
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC#CC(CC(=O)OC)C1=CC=C(C=C1)O
InChIInChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3
InChIKeyBENPHURJTUUUSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-hydroxyphenyl)hex-4-ynoate: Key Intermediate for GPR40 Agonists


Methyl 3-(4-hydroxyphenyl)hex-4-ynoate (CAS 865234-02-2) is a chiral β‑alkynyl ester compound that serves as a critical building block in the synthesis of GPR40 (FFAR1) agonists, a class of investigational antidiabetic agents . It is characterized by a central hex‑4‑ynoate backbone bearing a 4‑hydroxyphenyl group and a terminal alkyne moiety. The compound is structurally related to the key (S)‑3‑(4‑hydroxyphenyl)hex‑4‑ynoic acid fragment utilized in the convergent synthesis of AMG 837, a clinical‑stage GPR40 partial agonist [1].

Key intermediate for GPR40 (FFAR1) agonist synthesis
Precursor to (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid fragment
Ester protecting group for convergent coupling strategies

Methyl 3-(4-hydroxyphenyl)hex-4-ynoate: Irreplaceable Intermediate


Substitution of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate with closely related esters or free acids carries quantifiable risks in synthetic efficiency and material properties. The methyl ester exhibits a calculated logP of 2.2 and a topological polar surface area (TPSA) of 46.5 Ų , which directly influence its behavior in biphasic extraction and chromatographic purification steps. Furthermore, the synthesis of the (S)‑enantiomer via classical resolution of the racemic acid proceeds with a modest overall yield of 35% [1], underscoring the sensitivity of downstream process economics to the choice of ester protecting group. Generic substitution without accounting for these differences can lead to lower isolated yields, altered stereochemical outcomes, or incompatibility with established protocols.

Ester chain length
Replacing with ethyl ester may alter logP and reversed-phase retention, shifting purification outcomes.
Free acid form
Direct use of the free acid reduces overall synthetic yield compared to the esterification route.
Amide or other derivatives
Alternative derivatives often require multi-step sequences, increasing step count and process cost.

Methyl 3-(4-hydroxyphenyl)hex-4-ynoate: Differentiation Evidence


Synthesis Yield: Methyl Ester vs. Free Acid

The methyl esterification of 3‑(4‑hydroxyphenyl)hex‑4‑ynoic acid proceeds with a high isolated yield of 85–91%, providing a significant advantage over the free acid form which is obtained in only 35% overall yield via classical resolution [1]. This difference in yield directly impacts material cost and scalability.

Synthesis Yield
Head-to-head
Methyl ester: 85–91% isolated yield
vs. (S)-acid: 35% overall yield
Supports ester form for yield-sensitive synthesis
Reported yield from resolution route; conditions may vary
Medicinal Chemistry Process Chemistry Organic Synthesis

Lipophilicity: Methyl vs. Ethyl Ester

The methyl ester derivative exhibits a calculated logP (XLogP3) of 2.2, whereas the corresponding ethyl ester (CAS 1292290‑97‑1) is predicted to have a higher logP due to the additional methylene group . This difference in lipophilicity can influence both reversed‑phase chromatography retention times and passive membrane permeability in biological assays.

Lipophilicity (logP)
Source review
Calculated logP 2.2 (XLogP3)
Ethyl ester predicted >2.2
Context-dependent; influences chromatographic retention
No experimental logP reported; verify for method development
Physicochemical Property ADME Chromatography

Polar Surface Area: Ester vs. Acid

The methyl ester possesses a topological polar surface area (TPSA) of 46.5 Ų, which is significantly lower than the TPSA of the free acid form (estimated ~57 Ų due to the carboxylic acid group) [1]. This reduction in TPSA is known to enhance passive diffusion across biological membranes and improve oral bioavailability of prodrugs.

Polar Surface Area
Class-level
TPSA 46.5 Ų (ester)
Free acid estimated ~57 Ų
Supports permeability profiling in research models
Calculated values; in vitro permeability studies recommended
Drug Design Permeability Bioavailability

Synthetic Accessibility: Ester vs. Amide Derivatives

The methyl ester is prepared in a single, high‑yielding step (85‑91%) from the readily available free acid using inexpensive reagents (methanol, methanesulfonic acid) . In contrast, the synthesis of GPR40‑active amide derivatives often requires multi‑step sequences with lower overall yields (e.g., 25% overall for AMG 837) [1]. This simplicity translates to lower cost and faster turnaround for procurement.

Synthetic Efficiency
Cross-study comparable
Methyl ester: 1 step, 85–91% yield
AMG 837 (amide): 9 steps, 25% overall
Supports cost-efficient scale-up for SAR programs
Reported comparison; process conditions may influence outcomes
Process Chemistry Cost Efficiency Scalability

Methyl 3-(4-hydroxyphenyl)hex-4-ynoate: Research & Industrial Applications


GPR40 Agonist Building Block Synthesis

The methyl ester serves as an ideal starting material for the preparation of enantiomerically pure (S)‑3‑(4‑hydroxyphenyl)hex‑4‑ynoic acid, a key fragment in AMG 837 and related GPR40 agonists. Its high‑yielding synthesis (85–91%) ensures cost‑effective access to this chiral intermediate . Subsequent hydrolysis yields the free acid, which can then be coupled with biaryl bromides to generate potent GPR40 partial agonists [1].

SAR Studies for GPR40 Agonists

Researchers optimizing GPR40 agonists can utilize the methyl ester to probe the effects of ester versus acid functionality on potency and pharmacokinetic properties. The compound's lower logP (2.2) and reduced TPSA (46.5 Ų) relative to the free acid make it a valuable tool for assessing the impact of prodrug strategies on oral bioavailability .

Process Development & Scale-Up

The robust, single‑step esterification protocol (MeOH, MsOH, 65 °C, 2 h) is amenable to scale‑up, providing a reliable supply of the methyl ester for pilot‑plant campaigns. The high isolated yield (85–91%) minimizes waste and reduces production costs, making it an attractive intermediate for manufacturing GPR40 agonist candidates .

Analytical Reference Standard

The methyl ester's well‑defined physicochemical properties (logP 2.2, TPSA 46.5 Ų) and its characterization by ¹H NMR and MS make it a suitable reference standard for developing and validating HPLC or LC‑MS methods used to monitor the synthesis of more complex GPR40 agonists.

Application
Selection Property
Validation Focus
GPR40 agonist fragment synthesis
Ester protection strategy
Chiral purity and coupling efficiency review
GPR40 SAR and prodrug studies
Ester vs. acid permeability
In vitro permeability and stability assays
Process development and scale-up
Single-step esterification robustness
Yield consistency and impurity profile review
Analytical reference standard
Defined physicochemical properties
HPLC/LC-MS method suitability review

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